Lipophilicity (LogP) Comparison: 4-Hydroxy-1-benzothiophene-6-carbaldehyde vs. Non-Hydroxylated Analog
The predicted ACD/LogP of 4-Hydroxy-1-benzothiophene-6-carbaldehyde is 3.41, which is significantly higher than that of the non-hydroxylated analog benzo[b]thiophene-6-carbaldehyde, which has an experimental LogP of approximately 2.6–3.0 . The introduction of the 4-hydroxy group increases lipophilicity, which can influence membrane permeability and bioavailability in drug development contexts.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.41 |
| Comparator Or Baseline | benzo[b]thiophene-6-carbaldehyde (LogP ~2.6–3.0) |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.8 |
| Conditions | Predicted vs. experimental values; ACD/Labs Percepta Platform |
Why This Matters
Higher LogP values correlate with increased membrane permeability, which is a critical parameter in early-stage drug candidate selection.
